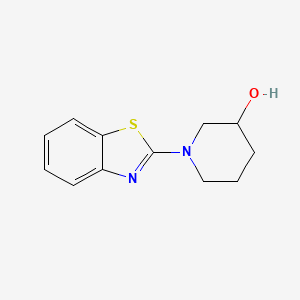

1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

Description

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2OS/c15-9-4-3-7-14(8-9)12-13-10-5-1-2-6-11(10)16-12/h1-2,5-6,9,15H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDWWUXZYYFYIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC3=CC=CC=C3S2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90671440 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-19-6 | |

| Record name | 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90671440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

An In-Depth Technical Guide to the Synthesis and Characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

Executive Summary: This document provides a comprehensive technical guide for the synthesis and characterization of this compound, a novel heterocyclic compound. By uniting the medicinally significant benzothiazole core with the pharmacologically prevalent piperidine scaffold, this molecule presents a compelling target for drug discovery and development. This guide details a proposed, robust synthetic pathway, explains the causal reasoning behind methodological choices, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for an audience of researchers, medicinal chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols necessary for its successful preparation and validation.

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of "privileged scaffolds"—molecular frameworks that are known to bind to multiple biological targets—is a cornerstone of modern drug design. The title compound, this compound, is an exemplar of this approach, fusing two highly influential heterocyclic systems.

The Benzothiazole Moiety: A Cornerstone in Medicinal Chemistry

The benzothiazole ring system, a fusion of benzene and thiazole, is a prominent feature in a multitude of pharmacologically active compounds.[1] Its rigid, bicyclic structure and unique electronic properties allow it to participate in various non-covalent interactions with biological macromolecules. Consequently, benzothiazole derivatives have demonstrated a vast spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral effects.[2][3][4] The structural versatility of this scaffold continues to make it a focal point for the development of novel therapeutic agents.[3]

The Piperidine Ring: A Prevalent Feature in Bioactive Molecules

The piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles found in pharmaceuticals and natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for optimizing drug-receptor interactions. N-Arylpiperidines, in particular, are integral to numerous drugs with a wide range of biological applications, including analgesic, antipsychotic, and antihistaminic activities.[5] The synthesis of N-arylpiperidines is a well-established field, with methods like the Buchwald-Hartwig and Ullmann couplings being common strategies.[5]

Rationale for the Target Compound

The conjugation of 2-aminobenzothiazole with a piperidine moiety creates a molecule with significant therapeutic potential. The hydroxyl group at the 3-position of the piperidine ring introduces a key functional handle. This hydroxyl can act as both a hydrogen bond donor and acceptor, potentially enhancing binding affinity and selectivity for a target protein. Furthermore, it provides a site for further chemical modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. This guide, therefore, outlines a logical and efficient pathway to access this promising molecular entity.

Proposed Synthetic Strategy and Rationale

Retrosynthetic Analysis

The most direct and logical approach to constructing the target molecule involves forming the C-N bond between the C2 position of the benzothiazole ring and the nitrogen atom of the piperidine ring. This disconnection points to a nucleophilic aromatic substitution (SNAr) reaction, a reliable and widely used method in heterocyclic chemistry.

The key disconnection is the piperidine nitrogen and the benzothiazole C2 carbon. This leads to two primary synthons: the piperidin-3-ol nucleophile and a benzothiazole electrophile activated at the C2 position, such as 2-chlorobenzothiazole.

Causality Behind the Chosen Pathway

The selected forward synthesis involves the direct coupling of commercially available 2-chlorobenzothiazole and piperidin-3-ol. This pathway is chosen for several compelling reasons:

-

Reagent Availability: Both 2-chlorobenzothiazole and piperidin-3-ol are readily available from commercial suppliers, minimizing the need for preparatory syntheses of starting materials.

-

Reaction Efficiency: The SNAr reaction at the electron-deficient C2 position of 2-chlorobenzothiazole is typically efficient and high-yielding. The chlorine atom is an excellent leaving group, readily displaced by amine nucleophiles.

-

Operational Simplicity: The reaction can be conducted under relatively mild conditions, often requiring just a base and a suitable polar aprotic solvent. This avoids the need for expensive metal catalysts or complex reaction setups often associated with cross-coupling reactions.[5][6]

-

Predictability: This class of reaction is well-precedented in the literature for coupling various amines and piperazines to the 2-position of benzothiazoles, providing a high degree of confidence in its success.[7][8] The base, typically a non-nucleophilic organic base like triethylamine (TEA) or an inorganic base like potassium carbonate (K₂CO₃), serves as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis

This section provides a detailed, self-validating protocol for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Formula | M.W. ( g/mol ) | Supplier | Notes |

| 2-Chlorobenzothiazole | C₇H₄ClNS | 169.63 | e.g., Sigma-Aldrich | Electrophile |

| Piperidin-3-ol | C₅H₁₁NO | 101.15 | e.g., Sigma-Aldrich | Nucleophile[9] |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | e.g., Fisher Sci. | Anhydrous, powdered; Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | e.g., VWR | Anhydrous; Reaction Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | e.g., VWR | For extraction and chromatography |

| Hexanes | C₆H₁₄ (mixture) | ~86.18 | e.g., VWR | For chromatography |

| Deionized Water | H₂O | 18.02 | In-house | For work-up |

| Brine | Saturated aq. NaCl | N/A | In-house | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | e.g., Fisher Sci. | Drying agent |

| Thin Layer Chromatography | Silica gel 60 F₂₅₄ | N/A | e.g., Millipore | For reaction monitoring |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-3-ol (1.0 g, 9.89 mmol, 1.0 equiv.).

-

Addition of Reagents: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to dissolve the starting material. To this solution, add 2-chlorobenzothiazole (1.68 g, 9.89 mmol, 1.0 equiv.) followed by anhydrous potassium carbonate (2.73 g, 19.78 mmol, 2.0 equiv.).

-

Rationale: K₂CO₃ is used as an inexpensive and effective inorganic base to neutralize the HCl formed in situ. Two equivalents ensure the reaction goes to completion. DMF is an excellent polar aprotic solvent that effectively dissolves the reagents and facilitates the SNAr reaction.

-

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The reaction is complete upon the disappearance of the limiting reagent (2-chlorobenzothiazole). This is a critical self-validating step. Expect a reaction time of 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Rationale: The product is expected to be more soluble in the organic phase. Repeated extractions ensure maximum recovery.

-

-

Washing: Wash the combined organic layers with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Rationale: Washing with water removes residual DMF, and the brine wash helps to break any emulsions and initiate the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 60% EtOAc). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Summary of Expected Physicochemical Data

| Property | Expected Value / Observation |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| Melting Point | To be determined experimentally (TBD) |

| Yield | 75-85% (Expected) |

| TLC Rf | ~0.4 in 50% EtOAc/Hexanes (UV active) |

| Solubility | Soluble in DMSO, Chloroform, Methanol |

Detailed Spectroscopic Analysis

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.65 (d, J = 8.0 Hz, 1H): Aromatic proton on the benzothiazole ring (position 4).

-

δ 7.58 (d, J = 8.0 Hz, 1H): Aromatic proton on the benzothiazole ring (position 7).

-

δ 7.29 (t, J = 7.6 Hz, 1H): Aromatic proton on the benzothiazole ring (position 6).

-

δ 7.08 (t, J = 7.6 Hz, 1H): Aromatic proton on the benzothiazole ring (position 5).

-

δ 4.0-3.9 (m, 1H): Methine proton on the piperidine ring adjacent to the hydroxyl group (-CHOH).

-

δ 3.8-3.6 (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (-NCH₂-).

-

δ 3.5-3.3 (m, 2H): Methylene protons on the piperidine ring adjacent to the nitrogen (-NCH₂-).

-

δ 2.1-1.6 (m, 5H): Remaining piperidine methylene protons and the hydroxyl proton (-CH₂- and -OH). The OH peak may be broad and its chemical shift can be variable.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 168.5: Quaternary carbon of the benzothiazole ring (C2, N-C=S).

-

δ 152.0, 130.5: Quaternary carbons of the benzothiazole ring.

-

δ 126.0, 123.5, 121.5, 120.8: Aromatic CH carbons of the benzothiazole ring.

-

δ 66.0: Methine carbon of the piperidine ring bearing the hydroxyl group (-CHOH).

-

δ 55.0, 45.0: Methylene carbons of the piperidine ring adjacent to the nitrogen.

-

δ 32.0, 22.0: Remaining methylene carbons of the piperidine ring.

-

-

Mass Spectrometry (ESI+):

-

Calculated for C₁₂H₁₅N₂OS⁺ [M+H]⁺: 235.0905

-

Found: 235.09xx (High-resolution mass spectrometry is required for exact mass confirmation).

-

-

Infrared Spectroscopy (IR, KBr Pellet, cm⁻¹):

-

~3400 (broad): O-H stretch from the alcohol.

-

~3060: Aromatic C-H stretch.

-

~2940, 2860: Aliphatic C-H stretch from the piperidine ring.

-

~1610, 1560: C=N and C=C stretching from the benzothiazole ring.

-

~1280: C-N stretch.

-

~1050: C-O stretch from the secondary alcohol.

-

Visualization of Synthetic Workflow

The following diagram illustrates the single-step synthetic process for preparing the target compound.

Caption: Synthetic workflow for this compound.

Conclusion and Future Directions

This guide has detailed a robust and efficient synthesis of this compound via a nucleophilic aromatic substitution reaction. The rationale for the chosen synthetic route was grounded in the principles of efficiency, reagent availability, and operational simplicity. Furthermore, a comprehensive characterization protocol using modern spectroscopic techniques has been outlined to ensure the unequivocal structural and purity confirmation of the final compound.

The successful synthesis of this molecule provides a valuable platform for further investigation. Future work should focus on exploring its therapeutic potential by screening it against a panel of biological targets, such as kinases, G-protein coupled receptors, or enzymes implicated in various diseases. The hydroxyl group serves as an excellent handle for creating a library of derivatives through esterification or etherification, enabling the establishment of structure-activity relationships (SAR) and the optimization of lead compounds. Given the rich pharmacology of its constituent scaffolds[3][10], this compound represents a promising starting point for the development of new therapeutic agents.

References

- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.PubMed Central.

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry. [Link]

- Synthesis and Characterizations of New 1,3-Oxazine Derivatives.Journal of The Chemical Society of Pakistan.

- ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)-one and Some Its Derivatives.

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

-

2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122. PubChem. [Link]

-

Structural Study of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides: Hirshfeld Surface Analysis and PIXEL Calculations. MDPI. [Link]

-

Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Taylor & Francis Online. [Link]

- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. * Bentham Science*.

-

General Path to N-Arylpiperidines. ChemistryViews. [Link]

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

A General Strategy for N–(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. ResearchGate. [Link]

- Analysis of New Piperidine Substituted Benzothiazole Crystalline Deriv

-

A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. ACS Publications. [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed Central. [Link]

- A Review on Recent Development and biological applications of benzothiazole derivatives.Progress in Chemical and Biochemical Research.

-

Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. ResearchGate. [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. jchemrev.com [jchemrev.com]

- 3. mdpi.com [mdpi.com]

- 4. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. Analysis of New Piperidine Substituted Benzothiazole Crystalline Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 9. 62414-68-0|(R)-Piperidin-3-ol|BLD Pharm [bldpharm.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the novel heterocyclic compound, 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous structures, presents computationally predicted data, and details established experimental protocols for the determination of its key physicochemical parameters. This document is intended to serve as a valuable resource for researchers in drug discovery and development, offering insights into the compound's potential behavior and providing the necessary methodologies for its empirical characterization.

Introduction

This compound is a heterocyclic compound featuring a benzothiazole moiety linked to a piperidin-3-ol ring. The benzothiazole scaffold is a prominent pharmacophore found in a wide array of biologically active compounds, exhibiting antitumor, antimicrobial, and anti-inflammatory properties.[1][2] Similarly, the piperidine ring is a common structural motif in many pharmaceuticals, contributing to desirable pharmacokinetic properties. The combination of these two moieties in this compound suggests its potential as a lead compound in drug discovery programs. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the rational design of formulation strategies.

This guide will delve into the predicted and expected physicochemical characteristics of this compound, provide detailed experimental protocols for their determination, and discuss the expected spectral features for its structural elucidation.

Molecular Structure and Predicted Physicochemical Properties

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Due to the absence of experimentally determined data in publicly accessible databases, the following physicochemical properties have been predicted using computational models. These values should be considered as estimates and require experimental verification.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| Molecular Formula | C₁₂H₁₄N₂OS | - |

| Molecular Weight | 234.32 g/mol | - |

| logP | 2.1 - 2.5 | Various computational models |

| Aqueous Solubility | Low to moderate | Predicted based on logP |

| pKa (basic) | 6.0 - 7.0 (piperidine N) | Computational prediction |

| pKa (acidic) | > 14 (hydroxyl H) | Computational prediction |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Note: These are predicted values and should be confirmed experimentally.

Synthesis and Characterization

General Synthesis Strategy

The synthesis of 2-substituted benzothiazoles is well-documented in the chemical literature. A common and effective method involves the condensation of 2-aminothiophenol with a suitable electrophile.[3][4] For the synthesis of this compound, a plausible route would involve the reaction of 2-chlorobenzothiazole with piperidin-3-ol.

Caption: Plausible synthetic route for this compound.

A detailed experimental protocol for a similar reaction is described in the literature for the synthesis of other piperidine-substituted benzothiazoles.[5][6]

Predicted Spectral Properties

Structural elucidation of this compound would rely on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzothiazole ring, typically in the range of δ 7.0-8.5 ppm.[5][7] The protons on the piperidine ring would appear as a series of multiplets in the upfield region, likely between δ 1.5-4.0 ppm.[8] The proton of the hydroxyl group would likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons of the benzothiazole moiety (δ 110-160 ppm) and the aliphatic carbons of the piperidine ring (δ 20-70 ppm).[5][9]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (m/z = 234.32). Fragmentation patterns would likely involve cleavage of the piperidine ring and the bond connecting the two ring systems.[10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H/O-H stretching of the hydroxyl group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=N stretching of the benzothiazole ring (around 1600-1650 cm⁻¹), and C-S stretching (around 600-800 cm⁻¹).[11][12]

Experimental Protocols for Physicochemical Property Determination

The following section outlines detailed, step-by-step methodologies for the experimental determination of key physicochemical properties.

Determination of Aqueous Solubility

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed, screw-cap vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the clear supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Caption: Workflow for aqueous solubility determination.

Determination of pKa

Potentiometric titration is a widely used and accurate method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Solution Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low).

-

Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the titration curve. For a basic compound, the pKa corresponds to the pH at which 50% of the compound is protonated.

Caption: Workflow for pKa determination.

Determination of logP (Octanol-Water Partition Coefficient)

The octanol-water partition coefficient (logP) is a critical parameter for assessing the lipophilicity of a compound. The shake-flask method is the traditional approach, while HPLC-based methods offer a faster alternative.

Shake-Flask Protocol:

-

Phase Preparation: Prepare a mixture of n-octanol and water, and allow the phases to mutually saturate.

-

Partitioning: Dissolve a known amount of this compound in one of the phases (usually the one in which it is more soluble). Add a known volume of the second phase.

-

Equilibration: Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of this value.

Caption: Workflow for logP determination.

Safety and Handling

Specific toxicological data for this compound is not available. However, based on the general properties of benzothiazole derivatives, appropriate safety precautions should be taken.[13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[16]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[13]

-

Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[15]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[13][15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a compound of interest for drug discovery due to its hybrid structure containing both benzothiazole and piperidine moieties. While experimental data on its physicochemical properties are currently lacking, this guide provides a comprehensive framework for its characterization. The presented predicted values offer initial estimates of its behavior, and the detailed experimental protocols provide the necessary tools for researchers to determine its solubility, pKa, and logP empirically. The expected spectral characteristics will aid in its synthesis and structural confirmation. By following the outlined methodologies and safety precautions, researchers can effectively advance the study of this and other novel heterocyclic compounds.

References

- Benzothiazole - Material Safety Data Sheet (MSDS). (2026, January 1).

- Recent advances in the synthesis of 2-substituted benzothiazoles: a review. (n.d.). RSC Publishing.

- Synthetic strategies for the synthesis of 2‐substituted benzothiazole derivatives. (n.d.).

- Analysis of New Piperidine Substituted Benzothiazole Crystalline Deriv

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. (2024, January 30). MDPI.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. (2021, September 30).

- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.

- Benzothiazole. (n.d.). LANXESS.

- SAFETY DATA SHEET Benzothiazole. (2019, February 15). Synerzine.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. (2022, April 18).

- Benzothiazole SDS, 95-16-9 Safety D

- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

- Synthesis and characterization of some New Derivatives

- Novel benzothiazole/benzothiazole thiazolidine‐2,4‐dione derivatives as potential FOXM1 inhibitors: In silico, synthesis, and in vitro studies. (n.d.). PubMed Central.

- 13C NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0032039). (n.d.).

- 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122. (n.d.). PubChem.

- Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole deriv

- 2-[1-(4-Piperonyl)piperazinyl)]benzothiazole - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase.

- Synthesis, Characterization and Biological Activity of benzothiazole Complexes. (n.d.).

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (n.d.). PubMed Central.

- SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. (n.d.). Malaysian Journal of Analytical Sciences.

- 2-(Piperidin-1-yl)-5-methylthiazole. (n.d.). SpectraBase.

- 2-(1-Piperidinylthio)benzothiazole. (n.d.). CAS Common Chemistry.

- Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. (n.d.).

- Synthesis, Characterization and Antimicrobial Activity of some New 2-Mercapto benzothiazole Heterocyclic Deriv

- Benzothiazole(95-16-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Piperidine(110-89-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Benzothiazole(95-16-9) IR Spectrum. (n.d.). ChemicalBook.

- 2-Piperidin-1-yl-5,6-dihydro-4H-benzothiazol-7-one. (n.d.). SpectraBase.

- 2-(4-Propyl-piperazin-1-ylsulfanyl)-benzothiazole - Optional[1H NMR] - Spectrum. (n.d.).

- Discovery of Novel Piperidinyl/piperazinyl-benzothiazole Derivatives as Potent and Selective PPARδ Agonists. (2023).

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (n.d.). Oriental Journal of Chemistry.

- 2-(piperidin-4-yl)-1H-1,3-benzodiazole | C12H15N3 | CID 715810. (n.d.). PubChem.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2025, October 13).

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022, December 11).

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. (2018, November 26).

Sources

- 1. Recent advances in the synthesis of 2-substituted benzothiazoles: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 4. Benzothiazole synthesis [organic-chemistry.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Benzothiazole(95-16-9) 1H NMR spectrum [chemicalbook.com]

- 8. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 9. hmdb.ca [hmdb.ca]

- 10. 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. repository.qu.edu.iq [repository.qu.edu.iq]

- 12. Benzothiazole(95-16-9) IR Spectrum [m.chemicalbook.com]

- 13. chemicalbull.com [chemicalbull.com]

- 14. lanxess.com [lanxess.com]

- 15. synerzine.com [synerzine.com]

- 16. echemi.com [echemi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

1-(1,3-Benzothiazol-2-yl)piperidin-3-ol mechanism of action

An In-depth Technical Guide to the Prospective Mechanism of Action of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of privileged heterocyclic scaffolds in a single molecular entity presents a compelling strategy in modern medicinal chemistry. This guide delves into the prospective mechanism of action of the novel compound, this compound. While direct experimental evidence for this specific molecule is not yet prevalent in the public domain, a robust analysis of its constituent moieties—the 1,3-benzothiazole and piperidine rings—provides a strong foundation for predicting its biological activities and potential molecular targets. This document synthesizes current knowledge on the pharmacological profiles of these scaffolds, proposes potential mechanisms of action for the title compound, and outlines a strategic experimental approach for its comprehensive evaluation.

Introduction: The Rationale for Hybrid Scaffold Design

The design of new therapeutic agents often leverages the principle of molecular hybridization, combining two or more pharmacophoric units to create a new molecule with potentially enhanced affinity, selectivity, and a more favorable pharmacokinetic profile. The structure of this compound is a prime example of this approach, integrating the biologically versatile 1,3-benzothiazole nucleus with the frequently incorporated piperidine ring.

-

The 1,3-Benzothiazole Scaffold: This fused heterocyclic system is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and antimalarial properties[1][2][3][4]. The versatility of the benzothiazole ring allows it to interact with a wide array of biological targets.

-

The Piperidine Scaffold: As one of the most prevalent nitrogen-containing heterocycles in pharmaceuticals, the piperidine ring is a key component in numerous approved drugs[5][6]. Its conformational flexibility and ability to engage in hydrogen bonding and ionic interactions allow it to serve as a versatile scaffold for targeting various receptors and enzymes, particularly within the central nervous system (CNS)[6].

The strategic linkage of these two scaffolds in this compound, with the addition of a hydroxyl group on the piperidine ring, suggests a molecule designed for specific molecular interactions, potentially leading to a unique and potent pharmacological profile.

Synthesis of Benzothiazole-Piperidine Derivatives

The synthesis of 2-substituted benzothiazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation of 2-aminothiophenols with various electrophilic partners[7]. For the synthesis of piperidine-substituted benzothiazoles, a plausible route would involve the reaction of a suitable 2-halobenzothiazole with a piperidine derivative or the direct reaction of 2-aminobenzothiazole with a piperidine-containing electrophile.

Below is a generalized, prospective synthetic workflow for this compound.

Caption: Prospective synthetic workflow for this compound.

Prospective Mechanisms of Action

Based on the known biological activities of its constituent scaffolds, we can hypothesize several potential mechanisms of action for this compound.

As an Anticancer Agent

Benzothiazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines[3][8]. The proposed mechanisms often involve the inhibition of key enzymes or receptors involved in cancer cell proliferation and survival.

-

Enzyme Inhibition: A plausible mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways. The benzothiazole nucleus can act as a scaffold for designing kinase inhibitors.

-

DNA Intercalation: Some benzothiazole derivatives have been shown to bind to the minor groove of DNA, potentially disrupting DNA replication and transcription[1].

Caption: Potential anticancer mechanisms of action.

As an Antimicrobial Agent

The benzothiazole moiety is present in numerous compounds with potent antimicrobial and antifungal activities[4][9].

-

Enzyme Targeting: A likely target in bacteria is the enzyme Dihydropteroate Synthase (DHPS), which is involved in folate synthesis. Inhibition of this enzyme would disrupt bacterial growth[10].

-

Cell Wall Synthesis Inhibition: The compound could potentially interfere with the synthesis of the bacterial cell wall, leading to cell lysis.

As a Neuroactive Agent

Given the prevalence of the piperidine scaffold in CNS-active drugs, this compound may exhibit neuropharmacological activity[5][6].

-

Receptor Modulation: The piperidine ring could facilitate binding to various neurotransmitter receptors, such as dopamine, serotonin, or acetylcholine receptors.

-

Enzyme Inhibition: A notable target is acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease, and some benzothiazole-piperazine derivatives have shown AChE inhibitory activity[8].

Proposed Experimental Validation

To elucidate the actual mechanism of action of this compound, a systematic experimental approach is necessary.

In Vitro Screening

A tiered screening approach should be employed to identify the primary biological activity.

| Assay Type | Specific Assays | Purpose |

| Cytotoxicity | MTT, SRB, or CellTiter-Glo assays against a panel of cancer cell lines (e.g., NCI-60) | To determine the anticancer potential and identify sensitive cell lines. |

| Antimicrobial | Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi. | To assess the antimicrobial spectrum and potency. |

| Neuroactivity | Receptor binding assays for key CNS targets (e.g., dopamine, serotonin receptors); Acetylcholinesterase inhibition assay. | To identify potential neuropharmacological targets. |

Mechanistic Studies

Once a primary activity is identified, more focused mechanistic studies can be conducted.

Experimental Protocol: Kinase Inhibition Assay

-

Objective: To determine if this compound inhibits the activity of a specific protein kinase (e.g., EGFR).

-

Materials: Recombinant human EGFR, ATP, substrate peptide, Kinase-Glo® Luminescent Kinase Assay kit, this compound, positive control inhibitor (e.g., Gefitinib).

-

Procedure:

-

Prepare a serial dilution of the test compound and the positive control.

-

In a 96-well plate, add the kinase, substrate, and ATP to each well.

-

Add the diluted test compound or control to the respective wells.

-

Incubate the plate at 30°C for 60 minutes.

-

Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to the amount of kinase activity. Calculate the IC50 value for the test compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be experimentally determined, a thorough analysis of its chemical structure provides a strong basis for predicting its pharmacological potential. The hybridization of the benzothiazole and piperidine scaffolds suggests that this compound could exhibit potent anticancer, antimicrobial, or neuroactive properties. The proposed experimental workflow provides a clear path forward for elucidating its mechanism of action and evaluating its therapeutic potential. Future research should focus on the synthesis and in-depth biological evaluation of this promising molecule.

References

- SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIV

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchG

- Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed.

- Synthesis of some biologically active benzothiazole deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis and various biological activities of benzothiazole deriv

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][9]Thiazin-4-One Derivatives - MDPI.

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Deriv

- ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)

- Recent Advances in Synthesis of Benzothiazole Compounds Rel

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.

- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI.

Sources

- 1. ajol.info [ajol.info]

- 2. Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Derivatives - Journal of Young Pharmacists [jyoungpharm.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pharmacyjournal.in [pharmacyjournal.in]

- 5. mdpi.com [mdpi.com]

- 6. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Benzothiazole-Piperazine Derivatives and Their Biological Evaluation as Acetylcholinesterase Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Biological activity of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol derivatives

An In-depth Technical Guide to the Biological Activity of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol Derivatives

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to interact with diverse biological targets. The benzothiazole and piperidine rings are two such scaffolds. Benzothiazole, a bicyclic system containing a benzene ring fused to a thiazole ring, is an integral component of molecules with a vast array of pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The unique methine center in its thiazole ring contributes significantly to its versatile binding capabilities.[1] Similarly, the piperidine ring, a saturated heterocycle, is a cornerstone in drug design, prized for its ability to introduce conformational rigidity, improve physicochemical properties, and serve as a versatile linker.

The strategic combination of these two pharmacophores into a single molecular entity, specifically the This compound core, creates a hybrid scaffold with significant therapeutic potential. The hydroxyl group at the 3-position of the piperidine ring offers a crucial site for hydrogen bonding interactions with biological targets and provides a vector for further chemical modification to fine-tune activity and pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives, intended for researchers and professionals in drug discovery and development.

Core Synthesis Strategy

The construction of this compound derivatives typically relies on established synthetic methodologies for benzothiazole formation. The most prevalent approach involves the condensation of a 2-aminothiophenol with a piperidine-containing moiety that bears a suitable electrophilic group.[3] This foundational reaction allows for the introduction of various substituents on both the benzothiazole and piperidine rings to explore structure-activity relationships.

Caption: General synthetic workflow for benzothiazole-piperidine derivatives.

Section 1: Anticancer Activity

Benzothiazole-piperidine and related piperazine hybrids have demonstrated significant potential as anticancer agents, primarily by inducing apoptosis and causing cell cycle arrest in various cancer cell lines.[4][5][6]

Mechanism of Action: Induction of Apoptosis

Studies on structurally related benzothiazole-piperazine derivatives have shown that the most potent compounds trigger programmed cell death (apoptosis).[4][6] This is often achieved by arresting the cell cycle at a specific phase, such as subG1, which prevents cancer cells from proliferating and leads to their elimination.[4] The investigation of these compounds against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines has identified derivatives with potent cytotoxic effects.[4][6]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of these compounds is quantified by their GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) values. The table below summarizes representative data for benzothiazole-piperazine/piperidine derivatives against common cancer cell lines.

| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |

| Benzothiazole-Piperazine | HUH-7 (Hepatocellular) | GI₅₀ | Active | [4] |

| Benzothiazole-Piperazine | MCF-7 (Breast) | GI₅₀ | Active | [4] |

| Benzothiazole-Piperazine | HCT-116 (Colorectal) | GI₅₀ | Active | [4] |

| Isoxazole-Pyrimidine-BTA | Colo205 (Colon) | IC₅₀ | 5.04 µM | [7] |

| Benzimidazole-BTA | Various | Antitumor Potential | Remarkable | [7] |

Note: "BTA" refers to Benzothiazole derivatives. Specific values for the exact this compound core are part of ongoing research, but data from closely related structures are highly indicative of potential.

Caption: Mechanism of MAO-B inhibition by benzothiazole derivatives.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This assay provides a quantitative measure of a compound's ability to inhibit the MAO-B enzyme. The causality is clear: if the compound is an effective inhibitor, the production of a fluorescent product from the enzyme's substrate will be reduced.

1. Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate, pH 7.4.

-

MAO-B Enzyme: Recombinant human MAO-B, diluted in assay buffer.

-

Substrate: 10-Acetyl-3,7-dihydroxyphenoxazine (Amplex Red reagent).

-

Cofactor: Horseradish peroxidase (HRP).

-

Inhibitor: Test compounds (dissolved in DMSO) and a known MAO-B inhibitor as a positive control (e.g., Pargyline).

2. Assay Procedure:

-

In a 96-well black microplate, add 50 µL of assay buffer.

-

Add 2 µL of test compound dilutions or controls.

-

Add 20 µL of MAO-B enzyme solution to all wells except the "no enzyme" control.

-

Pre-incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

3. Reaction Initiation and Measurement:

-

Prepare a reaction mixture containing the substrate (Amplex Red) and HRP in assay buffer.

-

Add 20 µL of the reaction mixture to each well to start the reaction.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) kinetically over 30 minutes at 37°C.

4. Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

-

Determine the percent inhibition for each compound concentration relative to the vehicle control.

-

Plot percent inhibition against compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Section 3: Antimicrobial Activity

The benzothiazole nucleus is a common feature in compounds with potent antimicrobial properties. [1]Hybrids incorporating piperidine have been evaluated against a range of pathogenic bacteria and fungi. [8]

Spectrum of Activity

Studies have shown that benzothiazole derivatives can be effective against both Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and, in some cases, Gram-negative bacteria and fungal strains like Candida albicans. [2][9][10]The mechanism often involves the inhibition of essential microbial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS). [11][12]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a standard measure of in vitro antibacterial efficacy.

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 1,2-Benzothiazines | B. subtilis | 25–600 | [9] |

| 1,2-Benzothiazines | S. aureus | 100–500 | [9] |

| Benzothiazole-Pyridine | B. subtilis | 6.25 | [11] |

| Benzothiazole-Pyridine | E. coli | 3.125 | [11] |

| Benzothiazole-Pyridine | S. aureus | 12.5 | [11] |

| Benzothiazole-Pyrazolones | S. aureus | 0.025 mM | [12] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is the gold-standard method for determining the MIC of a compound. It is a self-validating system when proper controls (no drug, no bacteria, standard antibiotic) are included.

Caption: Experimental workflow for MIC determination via broth microdilution.

1. Preparation of Compound Plate:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well.

2. Inoculum Preparation:

-

Prepare a suspension of the test microorganism equivalent to a 0.5 McFarland standard.

-

Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.

3. Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

4. Reading the MIC:

-

After incubation, examine the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the molecular scaffold. [1]

-

Benzothiazole Ring Substitutions: Modifications at the C-6 position of the benzothiazole ring are particularly influential. Electron-donating groups (e.g., methoxy, -OCH₃) or electron-withdrawing groups (e.g., nitro, -NO₂) can significantly modulate antimicrobial and anticancer potency. [11]* Piperidine Ring and Substituents: The piperidine ring itself acts as a crucial linker. The nitrogen atom allows for the attachment of various side chains, which can alter lipophilicity, target engagement, and overall pharmacological profile. [13]The 3-hydroxyl group is a key point for forming hydrogen bonds and can be derivatized to create prodrugs or alter solubility.

Caption: Key sites for modification influencing biological activity.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising platform for the development of novel therapeutic agents. The fusion of the biologically versatile benzothiazole ring with the structurally important piperidine moiety has yielded derivatives with significant anticancer, neuroprotective, and antimicrobial activities. The presence of the 3-hydroxyl group on the piperidine ring is a key feature, providing a handle for creating next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. Future research should focus on synthesizing diverse libraries of these derivatives, exploring substitutions at the C-6 position of the benzothiazole and further modifications at the 3-position of the piperidine ring. In-depth mechanistic studies and in vivo evaluations of the most potent compounds will be critical steps toward translating the therapeutic potential of this scaffold into clinical applications.

References

- The Neuroprotective Potential of Benzothiazoles: A Technical Guide - Benchchem. (URL: )

- Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents - PubMed. (2020-05-26). (URL: )

- Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease - PMC - PubMed Central. (2023-02-15). (URL: )

- "BIOLOGICAL EFFECTS OF BENZOTHIAZOLE DERIVATIVES: ALS CELLS AND THE EFF" by Alexandria White, Destini Thornton et al. - Digital Commons @ the Georgia Academy of Science. (URL: )

- Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - MDPI. (URL: )

-

Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives - ResearchGate. (2021-09-30). (URL: [Link])

- Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Deriv

- Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - NIH. (2018-10-27). (URL: )

- Benzothiazole derivatives as anticancer agents - PMC - PubMed Central. (URL: )

- Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Deriv

-

Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - ResearchGate. (2025-10-16). (URL: [Link])

- Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (URL: )

-

Design, synthesis and characterization of novel benzothiazole derivatives containing thiazolidine-2, 4-dione for anti-cancer screening - The Pharma Innovation Journal. (URL: [Link])

- Synthesis and Anticancer Activity Evaluation of Some Benzothiazole-Piperazine Deriv

- Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review | Bentham Science. (URL: )

- Synthesis, in silico and Pharmacological Activity of 1, 3-Benzothiazol Deriv

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives | Request PDF - ResearchGate. (2025-06-28). (URL: [Link])

- Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - NIH. (URL: )

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (URL: )

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

-

Synthesis, characterization and evaluation of some benzothiazole derivatives bearing oxindole moiety as potential anticancer agents. (URL: [Link])

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - MDPI. (URL: )

-

Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives - ResearchGate. (2025-08-10). (URL: [Link])

-

ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)-one and Some Its Derivatives. (2025-08-09). (URL: [Link])

-

A structure-activity relationship study of compounds with antihistamine activity. (2025-08-10). (URL: [Link])

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC - NIH. (URL: )

-

The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (URL: [Link].)

-

Scheme 7: Synthesis of some 1,3-benzothiazole-2-yl-hydrazone derivatives - ResearchGate. (URL: [Link])

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. jchr.org [jchr.org]

- 3. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity evaluation of some benzothiazole-piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Anticancer Screening of Novel Benzothiazole-Piperazine-1,2,3-Triazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 7. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jocpr.com [jocpr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol: A Technical Guide for Preclinical Assessment

This guide provides a comprehensive framework for the in vitro evaluation of the novel compound 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic, multi-tiered approach to characterizing the biological activity and preclinical viability of this benzothiazole derivative. The narrative emphasizes the rationale behind experimental choices, ensuring a robust and self-validating assessment.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, renowned for the diverse biological activities exhibited by its derivatives.[1][2][3][4] These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][5][6] The fusion of a benzene ring with a thiazole ring creates a bicyclic structure that serves as a versatile pharmacophore, capable of interacting with various biological targets.[6][7]

The specific compound, this compound, incorporates a piperidine moiety, a common structural feature in many centrally active drugs, and a hydroxyl group that can participate in hydrogen bonding, potentially influencing its pharmacokinetic and pharmacodynamic properties. Given the established bioactivity of the benzothiazole core, a systematic in vitro evaluation is warranted to elucidate the therapeutic potential of this novel derivative.

A Tiered Approach to In Vitro Evaluation

The in vitro assessment of a novel compound like this compound should follow a logical progression, starting with broad screening for biological activity and moving towards more specific mechanistic and safety profiling. This guide proposes a three-tiered approach:

-

Tier 1: Primary Screening for Cytotoxicity and General Biological Activity.

-

Tier 2: Mechanistic Elucidation and Target Identification.

-

Tier 3: Preliminary ADME/DMPK Profiling.

Caption: Tiered workflow for in vitro evaluation.

Tier 1: Primary Screening for Biological Activity

The initial phase of evaluation aims to cast a wide net to identify the primary biological effects of this compound.

Cytotoxicity Screening

Cytotoxicity assays are fundamental in early drug discovery to identify compounds with potential anticancer activity and to assess general toxicity.[8][9] A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) should be employed to determine both efficacy and selectivity.[1][10][11]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity, which is indicative of cell viability.[10][11][12]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.

-

Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) in a complete culture medium from a DMSO stock solution.[1] Add the compound dilutions to the respective wells and incubate for 24 or 48 hours.[10][11] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10][11]

Data Presentation: Cytotoxicity Profile

| Cell Line | Compound IC₅₀ (µM) | Positive Control IC₅₀ (µM) | Selectivity Index (Normal/Cancer) |

| MCF-7 | |||

| A549 | |||

| HEK293 | N/A |

Antimicrobial and Anti-inflammatory Screening

Given that benzothiazole derivatives have shown promise as antimicrobial and anti-inflammatory agents, initial screening in these areas is prudent.[2][5][6][13]

-

Antimicrobial Screening: The compound can be tested against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC).[5][6]

-

Anti-inflammatory Screening: An initial assessment of anti-inflammatory potential can be performed using assays that measure the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Tier 2: Mechanistic Elucidation

Should the primary screening reveal significant activity, the next step is to investigate the underlying mechanism of action.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting specific enzymes.[14] A well-designed enzyme inhibition assay can provide insights into the compound's mechanism and potency.[15][16]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework that can be adapted for specific enzymes.[16]

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and the test compound.[16]

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and various concentrations of this compound.[16] Include a vehicle control.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[16]

-

Reaction Initiation: Add the substrate to each well to start the enzymatic reaction.[16]

-

Detection: Measure the formation of the product over time using a microplate reader (e.g., by absorbance or fluorescence).

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).[14][16]

Caption: Competitive enzyme inhibition model.

Receptor Binding Assays

If the compound's structure suggests potential interaction with specific receptors (e.g., dopamine or serotonin receptors, given the piperidine moiety), receptor binding assays can be employed to determine its affinity.[17] Radioligand binding assays are a common method for this purpose.[18][19][20]

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

-

Assay Setup: In a 96-well plate, incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Incubation: Allow the binding to reach equilibrium.

-

Separation: Separate the bound and free radioligand, typically by rapid filtration.[21]

-

Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value of the test compound and calculate the inhibition constant (Ki) to quantify its binding affinity.[17]

Tier 3: Preliminary ADME/DMPK Profiling

Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties, also known as Drug Metabolism and Pharmacokinetics (DMPK), is crucial to identify potential liabilities that could lead to failure in later stages of drug development.[22][23][24]

Metabolic Stability

This assay assesses the susceptibility of the compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[23]

Experimental Protocol: Microsomal Stability Assay

-

Incubation: Incubate this compound (at a low concentration, e.g., 1 µM) with human liver microsomes and NADPH (a cofactor for CYP enzymes).

-

Time Points: Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analysis: Analyze the remaining parent compound at each time point using LC-MS/MS.

-

Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Data Presentation: In Vitro DMPK Profile

| Assay | Result |

| Microsomal Stability (t₁/₂, min) | |

| Plasma Protein Binding (% bound) | |

| Caco-2 Permeability (Papp, cm/s) |

Plasma Protein Binding

The extent to which a drug binds to plasma proteins influences its distribution and availability to act at its target site.[25]

Experimental Protocol: Equilibrium Dialysis

-

Setup: Place plasma and a buffer solution containing the test compound on opposite sides of a semi-permeable membrane.

-

Incubation: Incubate until equilibrium is reached.

-

Analysis: Measure the concentration of the compound in both the plasma and buffer compartments using LC-MS/MS.

-

Calculation: Calculate the percentage of the compound bound to plasma proteins.

Cell Permeability

The Caco-2 cell permeability assay is a widely used in vitro model to predict intestinal absorption of orally administered drugs.[26]

Experimental Protocol: Caco-2 Permeability Assay

-

Cell Culture: Grow Caco-2 cells on a semi-permeable membrane in a transwell plate until they form a confluent monolayer.

-

Compound Addition: Add the test compound to the apical (A) side.

-

Sampling: Take samples from the basolateral (B) side at various time points.

-

Analysis: Quantify the amount of compound that has crossed the monolayer using LC-MS/MS.

-

Calculation: Determine the apparent permeability coefficient (Papp).

Conclusion

The in vitro evaluation of this compound requires a systematic and multi-faceted approach. By following the tiered strategy outlined in this guide, researchers can efficiently characterize its biological activity, elucidate its mechanism of action, and assess its preliminary drug-like properties. This comprehensive in vitro dataset will be instrumental in making informed decisions regarding the further development of this promising benzothiazole derivative.

References

- Experimental protocol for evaluating benzothiazole derivatives in vitro. Benchchem.

- Comprehensive in vitro DMPK services for drug development. Nuvisan, the Science CRO.

- Enhance Your DMPK Studies with In Vitro Metabolism. Labcorp.

- In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround.

- cytotoxicity assays for novel compounds synthesized from 5-Bromo-N-phenylpyridin-3-amine. Benchchem.

- A standard operating procedure for an enzymatic activity inhibition assay. PubMed.

- Mahran MA, William S, Ramzy F, Sembel AM. Synthesis and in vitro evaluation of new benzothiazole derivatives as schistosomicidal agents. Molecules. 2007 Mar 26;12(3):622-33.

- ADME, DMPK, and DDI In Vitro Studies - Assays. BioIVT.

- Synthesis and in vitro Evaluation of New Benzothiazole Derivatives as Schistosomicidal Agents. Semantic Scholar.

- In Vitro ADMET Services For Drug Discovery. Pharmaron.

- Application Notes and Protocols for Studying Enzyme Inhibition: A General Framework. Benchchem.

- Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO.

- Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.

- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks.

- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).

- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Receptor-Ligand Binding Assays. Labome.

- Cytotoxicity Assays | Life Science Applications.

- In vitro receptor binding assays: General methods and considerations. ResearchGate.

- An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. Benchchem.

- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.

- A powerful tool for drug discovery. European Pharmaceutical Review.

- Can someone provide me with protocols for enzyme inhibition assay and their kinetics?.

- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.

- Enzyme Inhibition lab protocol 2.pdf. Atlas.

- 1353952-49-4|1-(Benzo[d]isothiazol-3-yl)piperidin-4-ol. BLDpharm.

- (R)-Piperidin-3-ol | 62414-68-0. Sigma-Aldrich.

- ChemInform Abstract: Synthesis of 1,3-Benzothiazol-2(3H)-one and Some Its Derivatives.

- Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives. ResearchGate.

- 24211-55-0 | (S)-Piperidin-3-ol. ChemScene.

- Synthesis and Biological Evaluation of some Amide Derivatives Bearing Benzothiazole and Piperidine Moieties as Antimicrobial Agents. Bentham Science Publisher.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Synthesis of some biologically active benzothiazole derivatives. Der Pharma Chemica.

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. NIH.

- Benzothiazole. Wikipedia.

- Some Reactions of 2-Cyanomethyl-1,3-benzothiazole with Expected Biological Activity.

- Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives. Oriental Journal of Chemistry.

- 2-Piperazin-1-yl-1,3-benzothiazole | C11H13N3S | CID 592122. PubChem.

-

Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][1][23]Thiazin-4-One Derivatives. PMC - NIH. Available from:

- Synthesis of 3‐(piperazin‐1‐yl) benzo[d]isothiazole‐linked,3,4‐oxadiazoles and 1,2,4‐triazoles.. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Drug-Likeness Predictions of 1,3-Thiazole and Benzothiazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 5. scielo.br [scielo.br]

- 6. jchr.org [jchr.org]

- 7. Benzothiazole - Wikipedia [en.wikipedia.org]

- 8. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]

- 9. opentrons.com [opentrons.com]

- 10. ijprajournal.com [ijprajournal.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. benthamscience.com [benthamscience.com]

- 14. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Receptor-Ligand Binding Assays [labome.com]

- 19. researchgate.net [researchgate.net]

- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 22. nuvisan.com [nuvisan.com]

- 23. labcorp.com [labcorp.com]

- 24. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]

- 25. bioivt.com [bioivt.com]

- 26. pharmaron.com [pharmaron.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol

Foreword: The Imperative of Rigorous Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers, medicinal chemists, and professionals in the pharmaceutical sciences, the ability to confidently characterize a molecule is not merely a procedural step but a critical determinant of a project's trajectory and ultimate success. The compound at the heart of this guide, 1-(1,3-Benzothiazol-2-yl)piperidin-3-ol, represents a scaffold of significant interest, marrying the biologically active benzothiazole moiety with a functionalized piperidine ring. This guide is structured to provide not just the spectroscopic data but a comprehensive understanding of the principles and experimental considerations that underpin the generation and interpretation of this data. We will delve into the "why" behind the "how," offering insights that bridge theoretical knowledge with practical application.

Molecular Structure and its Spectroscopic Implications

The structure of this compound presents a fascinating array of spectroscopic "handles." The benzothiazole ring system, with its aromatic protons and distinct carbon environments, is expected to yield characteristic signals in Nuclear Magnetic Resonance (NMR) spectroscopy. The piperidine ring, with its chiral center at the 3-position and diastereotopic protons, promises a complex and informative proton NMR spectrum. The hydroxyl group is a key feature that will be readily identifiable in Infrared (IR) spectroscopy. Finally, the overall molecular weight and fragmentation patterns in Mass Spectrometry (MS) will provide definitive confirmation of the compound's identity and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound to elucidate its chemical structure.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; it must dissolve the compound without reacting with it, and its residual peaks should not obscure important signals from the analyte. DMSO-d₆ is often chosen for its ability to dissolve a wide range of compounds and for its exchangeable proton signal from residual water, which can be useful for identifying labile protons like the hydroxyl proton.

-